![molecular formula C21H19N5O2 B264160 2-[(4,7-dimethylquinazolin-2-yl)amino]-6-(2-methoxyphenyl)-1H-pyrimidin-4-one](/img/structure/B264160.png)

2-[(4,7-dimethylquinazolin-2-yl)amino]-6-(2-methoxyphenyl)-1H-pyrimidin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-[(4,7-dimethylquinazolin-2-yl)amino]-6-(2-methoxyphenyl)-1H-pyrimidin-4-one is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as PD173074, and it belongs to the class of tyrosine kinase inhibitors.

Scientific Research Applications

PD173074 has been extensively studied for its potential applications in cancer research. It has been found to inhibit the activity of fibroblast growth factor receptor (FGFR), which is overexpressed in many types of cancer. PD173074 has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. It has also been found to sensitize cancer cells to chemotherapy and radiation therapy.

PD173074 has also been studied for its potential applications in other fields such as neurobiology, cardiovascular disease, and wound healing. It has been found to promote axonal regeneration in injured neurons and improve cardiac function in animal models of heart failure.

Mechanism of Action

PD173074 inhibits the activity of FGFR by binding to the ATP-binding pocket of the receptor. This prevents the receptor from phosphorylating downstream signaling molecules, which are necessary for cell growth and survival. PD173074 has been found to be selective for FGFR1 and FGFR3, which are overexpressed in many types of cancer.

Biochemical and Physiological Effects:

PD173074 has been found to have various biochemical and physiological effects. It inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It also sensitizes cancer cells to chemotherapy and radiation therapy by inhibiting DNA repair mechanisms. PD173074 has been found to promote axonal regeneration in injured neurons by activating the PI3K/Akt/mTOR signaling pathway. It also improves cardiac function in animal models of heart failure by reducing fibrosis and inflammation.

Advantages and Limitations for Lab Experiments

PD173074 has several advantages for lab experiments. It is a potent and selective inhibitor of FGFR1 and FGFR3, which makes it an ideal tool for studying the role of these receptors in various biological processes. PD173074 has also been optimized for high yield and purity, which makes it easy to work with in the lab.

One limitation of PD173074 is that it is not selective for FGFR1 and FGFR3. It has been found to inhibit the activity of other tyrosine kinases, which may lead to off-target effects. PD173074 is also not suitable for in vivo studies due to its poor pharmacokinetic properties.

Future Directions

PD173074 has several potential future directions for scientific research. One direction is to develop more selective FGFR inhibitors that can be used in clinical settings. Another direction is to study the role of FGFR in other diseases such as diabetes and obesity. PD173074 has also been found to have anti-inflammatory properties, which may have applications in treating inflammatory diseases such as arthritis.

In conclusion, PD173074 is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. It is a potent and selective inhibitor of FGFR1 and FGFR3, which makes it an ideal tool for studying the role of these receptors in various biological processes. PD173074 has several advantages for lab experiments, but it also has limitations that need to be addressed. The future directions of PD173074 include developing more selective FGFR inhibitors and studying the role of FGFR in other diseases.

Synthesis Methods

PD173074 is synthesized through a multi-step process that involves the reaction of 2-aminopyrimidine with 2-chloro-6-(2-methoxyphenyl)pyridine. The resulting intermediate is then reacted with 4,7-dimethylquinazoline-2-amine to yield PD173074. The synthesis of PD173074 has been optimized, and various modifications have been made to improve the yield and purity of the compound.

properties

Molecular Formula |

C21H19N5O2 |

|---|---|

Molecular Weight |

373.4 g/mol |

IUPAC Name |

2-[(4,7-dimethylquinazolin-2-yl)amino]-6-(2-methoxyphenyl)-1H-pyrimidin-4-one |

InChI |

InChI=1S/C21H19N5O2/c1-12-8-9-14-13(2)22-20(23-16(14)10-12)26-21-24-17(11-19(27)25-21)15-6-4-5-7-18(15)28-3/h4-11H,1-3H3,(H2,22,23,24,25,26,27) |

InChI Key |

UYTKDPAJLWQVNG-UHFFFAOYSA-N |

Isomeric SMILES |

CC1=CC2=NC(=NC(=C2C=C1)C)NC3=NC(=O)C=C(N3)C4=CC=CC=C4OC |

SMILES |

CC1=CC2=C(C=C1)C(=NC(=N2)NC3=NC(=O)C=C(N3)C4=CC=CC=C4OC)C |

Canonical SMILES |

CC1=CC2=NC(=NC(=C2C=C1)C)NC3=NC(=O)C=C(N3)C4=CC=CC=C4OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 4-methoxy-3-({3-[3-methyl-4-(3-methylphenyl)-1-piperazinyl]propanoyl}amino)-1H-indole-2-carboxylate](/img/structure/B264086.png)

![(E)-{1-[2-(dimethylammonio)ethyl]-2-[4-(methoxycarbonyl)phenyl]-4,5-dioxopyrrolidin-3-ylidene}(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methanolate](/img/structure/B264089.png)

![3-methyl-N-[1-(2-methylpropyl)-1H-pyrazolo[3,4-b]quinolin-3-yl]butanamide](/img/structure/B264106.png)

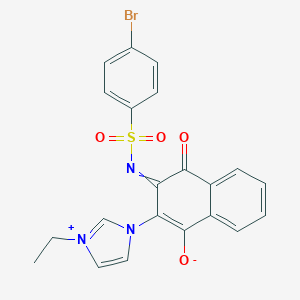

![3-(3-{[(4-chlorophenyl)sulfonyl]amidyl}-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-1-butyl-1H-imidazol-3-ium](/img/structure/B264110.png)

![2-({[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)benzamide](/img/structure/B264133.png)

![(6Z)-6-(13-methyl-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,7,11(16)-tetraen-4-ylidene)cyclohexa-2,4-dien-1-one](/img/structure/B264145.png)

![2,3,4,9-tetramethyl-8-(2-oxo-2-{4-[2-(4-pyridinyl)ethyl]-1-piperazinyl}ethyl)-7H-furo[2,3-f]chromen-7-one](/img/structure/B264163.png)

![(3Z)-3-[1-acetyl-5-[4-(dimethylamino)phenyl]pyrazolidin-3-ylidene]-6-chloro-4-phenylquinolin-2-one](/img/structure/B264166.png)

![N-[1-(hydroxymethyl)propyl]-4-methoxy-3-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)benzenesulfonamide](/img/structure/B264177.png)

![2-[(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]-N-{[1-(4-methyl-1-piperazinyl)cyclohexyl]methyl}acetamide](/img/structure/B264189.png)

![6-[(4-chloro-2,5-dimethoxyanilino)methyl]-7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B264192.png)

![2-[3-(4-chlorophenyl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-[2-(1H-imidazol-4-yl)ethyl]acetamide](/img/structure/B264197.png)

![1-(3,4-dimethoxyphenyl)-2-{[2-(4-methoxyphenyl)ethyl]sulfanyl}-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide](/img/structure/B264199.png)